REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[C-]#N.[Na+].[CH3:24][N:25](C=O)C>C(OCC)(=O)C>[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12][C:24]#[N:25])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
198.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
76.88 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
56.07 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
dimethylchloride
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
In that case, the solution was cooled as occasion demands
|
Type
|
TEMPERATURE
|
Details
|
since heat
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 67 hours
|
Duration
|
67 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueouse sodium chloride solution (20 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |